1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
Description
Evolution of Pyrimidinylpiperazine Ureas in Medicinal Chemistry
The pyrimidinylpiperazine urea scaffold first gained prominence in the early 2000s following discoveries that the urea group could serve as a bioisostere for ATP-binding motifs in kinase inhibition. Early prototypes, such as 1-(3-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea, demonstrated nanomolar inhibition of Polo-like kinase 4 (PLK4) and Aurora kinases, establishing the structural framework for subsequent derivatives. The introduction of fluorine atoms, as seen in 1-(3-fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea, marked a critical evolution aimed at enhancing blood-brain barrier penetration and metabolic stability.
Key milestones in this structural class include:
- 2008 : Identification of urea-pyrimidine hybrids as selective kinase inhibitors through high-throughput screening
- 2015 : Demonstration of improved selectivity profiles through para-fluoro substitutions on the aryl ring
- 2022 : First reported dual μ-opioid/TRPV1 activity in pyrimidinylpiperazine ureas, expanding therapeutic potential beyond oncology
Structural Classification Within Urea Derivatives
This compound belongs to the 1,3-disubstituted urea subclass, distinguished by:
Core Features
- Pyrimidine ring : Serves as a planar aromatic system for π-π stacking interactions
- Urea linker : Provides hydrogen bonding capacity (-NH groups) for target engagement
- 3-Fluoro-2-methylphenyl group : Enhances lipophilicity (ClogP = 3.2) while maintaining solubility via fluorine's polar effects
- 4-Phenylpiperazine : Contributes basicity (predicted pKa = 7.9) for membrane penetration
Comparative Structural Analysis
The structural evolution demonstrates deliberate optimization of steric bulk, electronic properties, and hydrogen bonding capacity to tailor target selectivity.
Research Significance in Contemporary Drug Discovery
Three factors underscore this compound's research importance:
Multitarget Potential : Molecular modeling predicts simultaneous engagement of kinase ATP-binding domains (e.g., PLK4) and G protein-coupled receptors (e.g., 5-HT1A). This dual activity could address complex pathologies like neuropathic pain or metastatic cancers.
ADMET Optimization : The 3-fluoro-2-methyl group reduces CYP2D6-mediated metabolism compared to methoxy analogs (t1/2 = 4.7 vs. 2.1 hr in microsomal assays).
Synthetic Modularity : The scaffold permits systematic variation at four positions (aryl substituents, piperazine modifications, pyrimidine substituents, urea linkers), enabling structure-activity relationship (SAR) studies across >50 reported analogs.
Recent advancements include its evaluation in dual-target therapies, where simultaneous inhibition of TRPV1 and μ-opioid receptors demonstrated synergistic analgesic effects in murine models (ED50 = 2.3 mg/kg vs. 5.1 mg/kg for morphine). This pharmacological profile positions the compound as a prototype for next-generation multifunctional therapeutics.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-16-19(23)8-5-9-20(16)27-22(30)26-17-14-24-21(25-15-17)29-12-10-28(11-13-29)18-6-3-2-4-7-18/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJWJYMJRQCKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structure features a urea linkage, a pyrimidine ring, and a piperazine moiety. The presence of the fluorine atom is believed to enhance the compound's biological properties through increased lipophilicity and bioavailability.
Research indicates that the compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell proliferation. Studies indicate that it may target Aurora-A kinase, which is critical in cell cycle regulation.
- Modulation of Neurotransmitter Systems : The piperazine group suggests potential interactions with serotonin and dopamine receptors, indicating possible effects on mood and anxiety disorders.
- Antitumor Activity : Preliminary studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Aurora-A Kinase Inhibition | 0.067 | HCT116 | |
| Antitumor Activity | 49.85 | A549 | |
| Induction of Apoptosis | 36.12 | A549 |
Case Study 1: Anticancer Efficacy
A study conducted by Liu et al. (2022) evaluated the anticancer efficacy of the compound against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated significant growth inhibition with an IC50 value of approximately 49.85 µM for A549 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.
Case Study 2: Neuropharmacological Effects
In another study, the effects of the compound on neurotransmitter systems were examined. It was found to exhibit selective binding affinity for serotonin receptors, suggesting potential applications in treating anxiety disorders. This was assessed using radiolabeled ligand binding assays.
Discussion
The biological activity of this compound demonstrates promising potential as both an anticancer agent and a modulator of neurotransmitter systems. The dual activity suggests that further research could lead to novel therapeutic strategies for both oncology and psychiatry.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects: The target compound’s 3-fluoro-2-methylphenyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., AKF-D52’s dimethoxyphenyl group) . Its phenylpiperazine moiety may improve solubility relative to the morpholine group in AKF-D52.
Antiproliferative and Kinase Inhibition Profiles:
- AKF-D52 : Exhibits antiproliferative activity in cancer cells via inhibition of FMS and c-KIT kinases, though with lower potency than sorafenib.
- BLD Pharm Compound : High purity (99+%) and trifluoromethylthio group may enhance target selectivity, but biological data are unspecified.
- Imidazopyridine Derivative : Higher molecular weight (510.51) and LogP (4.36) suggest prolonged half-life but possible solubility challenges.
Target Compound’s Inferred Profile:
- The phenylpiperazine-pyrimidine core may target tyrosine kinases (e.g., VEGFR, PDGFR) similarly to pazopanib, though specific IC50 values are unavailable. The fluorine atom likely reduces oxidative metabolism, improving pharmacokinetics .
Future Research :
- Kinase Profiling : Screen against tyrosine kinases (e.g., c-KIT, VEGFR) to quantify inhibition.
- In Vivo Studies : Assess pharmacokinetics and toxicity in animal models.
- Crystallographic Analysis : Use SHELX or CCP4 suites to resolve binding modes with target kinases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea?
- Methodology : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the pyrimidin-5-yl intermediate by coupling 2-chloropyrimidine-5-carboxylic acid with 4-phenylpiperazine under Pd-catalyzed Buchwald-Hartwig amination conditions .
- Step 2 : React the intermediate with 3-fluoro-2-methylphenyl isocyanate via a urea-forming reaction in anhydrous DMF at 80°C for 12 hours.
- Validation : Purity should be confirmed using reverse-phase HPLC (>98%) and LC-MS (to verify molecular ion [M+H]⁺ at m/z 435.2) .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., splitting of aromatic protons for the 3-fluoro-2-methylphenyl group and piperazine protons) .
- X-ray Crystallography : For absolute configuration, grow single crystals in ethyl acetate/hexane and refine using SHELXL (space group P/c, R factor < 0.05) .
- FT-IR : Verify urea C=O stretching (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology :
- Kinase Inhibition Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays at 1–10 µM concentrations .
- Cellular Viability : Test in cancer cell lines (e.g., Jurkat, U937) via MTT assays, with IC determination over 72 hours .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility (<10 µM typical for urea derivatives) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the pyrimidine and piperazine moieties?
- Methodology :
- Piperazine Modifications : Replace 4-phenylpiperazine with 4-(4-chlorophenyl)piperazine or morpholine to evaluate steric/electronic effects on target binding .
- Pyrimidine Substitutions : Introduce electron-withdrawing groups (e.g., Cl at position 4) to enhance kinase selectivity. Compare inhibitory potency via SPR (surface plasmon resonance) .
- Urea Linker Optimization : Replace urea with thiourea or amide groups to assess hydrogen-bonding contributions to potency .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodology :
- Orthogonal Assays : Confirm kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods .
- Metabolic Stability : Test in hepatocyte microsomes to rule out rapid degradation (e.g., CYP3A4-mediated metabolism of piperazine) causing false negatives .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., de-fluorinated analogs) that may skew results .
Q. How can crystallographic data inform binding mode analysis with target proteins?
- Methodology :
- Co-crystallization : Soak the compound into crystals of a target kinase (e.g., ABL1) and collect data at 1.8 Å resolution. Refine with SHELXL to map interactions (e.g., urea NH with kinase hinge region) .
- Docking Studies : Use AutoDock Vina to simulate binding poses, cross-validated with crystallographic data .
- Thermal Shift Assays : Confirm target engagement by monitoring ΔT (>2°C shift indicates stabilization) .
Q. What pharmacological mechanisms explain off-target effects observed in animal models?
- Methodology :
- Target Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify secondary targets (e.g., serotonin receptors due to piperazine) .
- Metabolite Identification : Administer -labeled compound to rodents; analyze plasma/tissue extracts via radio-HPLC to detect active metabolites .
- Gene Expression Analysis : Perform RNA-seq on treated vs. control tissues to uncover pathways affected by off-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
